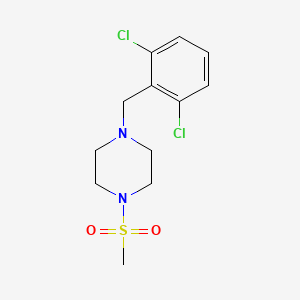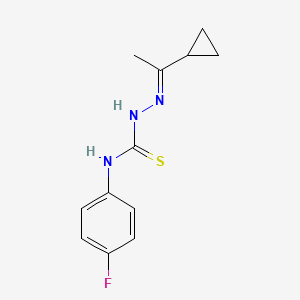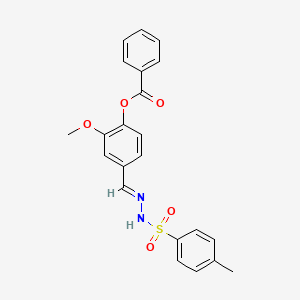![molecular formula C15H18Cl2N4S B10926247 1-butyl-3-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10926247.png)
1-butyl-3-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BUTYL-N’-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N’-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and the pyrazole derivative.
Formation of the Thiourea Moiety: The final step involves the reaction of the chlorobenzyl-pyrazole derivative with butyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-N’-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions can be conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-BUTYL-N’-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-BUTYL-N’-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid: This compound shares structural similarities with N-BUTYL-N’-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA, particularly the presence of butyl and chlorobenzyl groups.
4-Chlorobenzoyl chloride: Another compound with a chlorobenzyl group, used in various synthetic applications.
Uniqueness
N-BUTYL-N’-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA is unique due to the combination of its thiourea and pyrazole moieties, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C15H18Cl2N4S |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
1-butyl-3-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]thiourea |
InChI |
InChI=1S/C15H18Cl2N4S/c1-2-3-8-18-15(22)19-14-13(17)10-21(20-14)9-11-6-4-5-7-12(11)16/h4-7,10H,2-3,8-9H2,1H3,(H2,18,19,20,22) |
InChI Key |
ZFKUXXDDDKVEBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1=NN(C=C1Cl)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926171.png)
![4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B10926184.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10926197.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10926202.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B10926218.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B10926224.png)


![2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10926237.png)

![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926248.png)
![[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10926260.png)
![N,6-bis(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926269.png)
